3,3-diphenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide
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Overview
Description
3,3-Diphenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide is a complex organic compound featuring a thiazolo[5,4-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-diphenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3,3-diphenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its interaction with biological targets could lead to the development of new treatments for various diseases.
Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3,3-diphenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes.
Molecular Targets and Pathways: The compound may target enzymes, receptors, or other proteins within cells, influencing signaling pathways and cellular processes.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine derivatives
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide
3,3-Diphenylpropanamide derivatives
Uniqueness: 3,3-Diphenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3,3-diphenyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3OS/c31-25(18-23(19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-22-14-7-13-21(17-22)26-30-24-15-8-16-28-27(24)32-26/h1-17,23H,18H2,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXJSAGWCQUVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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